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molecular formula C9H9N7O B8742866 N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide CAS No. 65052-42-8

N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide

Cat. No. B8742866
M. Wt: 231.21 g/mol
InChI Key: PMFYBARNDLWOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04098892

Procedure details

4.9 g of melamine and 17 g of nicotinic acid anhydride are refluxed in 300 ml of pyridine with stirring for 3 hours. After cooling, the pyridine is removed by evaporation to dryness under vacuum and the residue is washed with 3% aqueous potassium carbonate and then with water. The residue is fractionated and recrystallized from methanol to yield 2-nicotinamido-4,6-diamino-s-triazine [monomicotinoylmelamine], melting point 252° - 254° C in a yield of 2.4 g and 2,4-bis(nicotinamido)-6-amino-s-triazine [dinicotinoylmelamine], melting point 265° - 270° C (dec) in a yield of 0.15 g.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[C:10](O[C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[N:22][CH:21]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[N:13][CH:12]=1>N1C=CC=CC=1>[C:10]([NH:3][C:2]1[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH2:9])[N:1]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[N:13][CH:12]=1.[C:10]([NH:3][C:2]1[N:4]=[C:5]([NH:6][C:19](=[O:26])[C:20]2[CH:25]=[CH:24][CH:23]=[N:22][CH:21]=2)[N:7]=[C:8]([NH2:9])[N:1]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[N:13][CH:12]=1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OC(C1=CN=CC=C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the pyridine is removed by evaporation to dryness under vacuum
WASH
Type
WASH
Details
the residue is washed with 3% aqueous potassium carbonate
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)NC1=NC(=NC(=N1)N)N
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)NC1=NC(=NC(=N1)NC(C1=CN=CC=C1)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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